Acetiltaurina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La N-acetil Taurina tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como reactivo en varias reacciones químicas y como estándar en química analítica.

Biología: La N-acetil Taurina se estudia por su papel en el metabolismo celular y como biomarcador para el metabolismo del etanol.

Medicina: Tiene posibles aplicaciones terapéuticas, particularmente en el tratamiento de afecciones relacionadas con el metabolismo del etanol y la resistencia física.

Industria: La N-acetil Taurina se utiliza en la producción de materiales flexibles, como la seda de araña, debido a su alta higroscopicidad

Mecanismo De Acción

La N-acetil Taurina ejerce sus efectos a través de varias vías moleculares:

Metabolismo del etanol: Actúa como un biomarcador directo para la vía oxidativa del metabolismo del etanol.

Metabolismo celular: La N-acetil Taurina participa en varios procesos celulares, incluida la osmorregulación y la desintoxicación.

Dianas moleculares: Interactúa con las enzimas involucradas en los procesos de acetilación y desacetilación, influyendo en las funciones celulares.

Compuestos similares:

Taurina: Un precursor de la N-acetil Taurina, involucrado en la conjugación de ácidos biliares y la osmorregulación.

N-acetilcisteína: Comparte propiedades antioxidantes similares y se utiliza en el tratamiento de la sobredosis de acetaminofén.

Hipotaurina: Un intermedio en la biosíntesis de la taurina, con efectos antioxidantes similares.

Singularidad: La N-acetil Taurina es única debido a su papel específico como biomarcador para el metabolismo del etanol y su alta higroscopicidad, lo que la hace valiosa en aplicaciones industriales como la producción de materiales flexibles .

Análisis Bioquímico

Biochemical Properties

Acetyltaurine plays a significant role in biochemical reactions, particularly in the context of taurine metabolism. It is formed through the acetylation of taurine, with acetate serving as the main substrate for this reaction . The enzyme responsible for this acetylation is taurine N-acetyltransferase, which catalyzes the transfer of an acetyl group from acetyl-CoA to taurine . Acetyltaurine interacts with various biomolecules, including proteins and enzymes involved in metabolic pathways. These interactions are crucial for maintaining cellular homeostasis and regulating metabolic fluxes .

Cellular Effects

Acetyltaurine has been shown to influence various cellular processes. In skeletal muscle cells, acetyltaurine production increases during endurance exercise, indicating its role in energy metabolism . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, acetyltaurine has been observed to modulate the activity of certain enzymes involved in energy production and metabolic regulation . Additionally, acetyltaurine’s impact on cellular metabolism is evident in its role as a biomarker for hyperacetatemia, reflecting changes in acetate levels within the body .

Molecular Mechanism

The molecular mechanism of acetyltaurine involves its interaction with specific enzymes and proteins. Taurine N-acetyltransferase catalyzes the acetylation of taurine, resulting in the formation of acetyltaurine . This reaction is reversible, with acetyltaurine being hydrolyzed back to taurine and acetate by the same enzyme . Acetyltaurine’s effects at the molecular level include enzyme inhibition or activation, binding interactions with biomolecules, and changes in gene expression. These molecular interactions are essential for regulating metabolic pathways and maintaining cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acetyltaurine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that acetyltaurine levels increase in response to certain stimuli, such as alcohol consumption and endurance exercise . The stability of acetyltaurine in biological samples has been assessed, with findings indicating that it is efficiently excreted by the kidneys . Long-term studies have also explored the effects of acetyltaurine on cellular metabolism and function, revealing its potential as a biomarker for metabolic conditions .

Dosage Effects in Animal Models

The effects of acetyltaurine at different dosages have been investigated in animal models. Studies have shown that varying dosages of acetyltaurine can influence metabolic processes and physiological outcomes. For example, administration of acetyltaurine to mice has been associated with reduced body weight, improved glucose homeostasis, and decreased adiposity . These effects are dose-dependent, with higher doses potentially leading to adverse effects such as toxicity or metabolic imbalances .

Metabolic Pathways

Acetyltaurine is involved in several metabolic pathways, primarily related to taurine and acetate metabolism. The enzyme taurine N-acetyltransferase plays a central role in the acetylation of taurine, leading to the formation of acetyltaurine . This compound is dynamically regulated by physiological perturbations that alter taurine and acetate flux, such as endurance exercise and alcohol consumption . Acetyltaurine’s involvement in these pathways highlights its significance in maintaining metabolic balance and responding to changes in metabolic demands .

Transport and Distribution

The transport and distribution of acetyltaurine within cells and tissues are facilitated by specific transporters and binding proteins. Acetyltaurine is transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects . The localization and accumulation of acetyltaurine within cells are influenced by its interactions with transporters and binding proteins, which regulate its movement and availability for metabolic processes .

Subcellular Localization

Acetyltaurine’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that acetyltaurine is localized in the renal cortex, where it is actively synthesized . This subcellular localization is crucial for its function as a biomarker and its involvement in metabolic regulation. The presence of acetyltaurine in specific cellular compartments underscores its role in maintaining cellular homeostasis and responding to metabolic changes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La N-acetil Taurina se sintetiza mediante la acetilación de la taurina utilizando acetato como sustrato principal. La reacción generalmente implica el uso de anhídrido acético o cloruro de acetilo en presencia de una base como la piridina .

Métodos de producción industrial: La producción industrial de N-acetil Taurina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. La cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas (MS/MS) a menudo se emplean para cuantificar y purificar el compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: La N-acetil Taurina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir bajo condiciones específicas, lo que lleva a la formación de derivados de ácido sulfónico.

Reducción: Las reacciones de reducción pueden convertir la N-acetil Taurina en derivados de amina más simples.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Los nucleófilos como el amoníaco o las aminas primarias a menudo se emplean en reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados de ácido sulfónico, derivados de amina y varios compuestos sustituidos .

Comparación Con Compuestos Similares

Taurine: A precursor to N-acetyl Taurine, involved in bile acid conjugation and osmoregulation.

N-acetylcysteine: Shares similar antioxidant properties and is used in the treatment of acetaminophen overdose.

Hypotaurine: An intermediate in the biosynthesis of taurine, with similar antioxidant effects.

Uniqueness: N-acetyl Taurine is unique due to its specific role as a biomarker for ethanol metabolism and its high hygroscopicity, which makes it valuable in industrial applications such as the production of flexible materials .

Actividad Biológica

Acetyltaurine, also known as N-acetyltaurine (NAT), is a metabolite of taurine that has garnered attention for its biological activities and potential therapeutic applications. This article explores the biochemical pathways, physiological effects, and recent research findings related to acetyltaurine.

Biochemical Pathways

Acetyltaurine is synthesized from taurine through the action of the enzyme phosphotriesterase-related (PTER). This enzyme facilitates the N-acetylation of taurine using acetyl-CoA as a substrate. Recent studies have demonstrated that PTER is crucial for both the synthesis and hydrolysis of acetyltaurine, indicating its role in regulating acetyltaurine levels in response to various physiological stimuli, such as diet and exercise .

Enzymatic Activity

The enzymatic kinetics of PTER have been characterized, revealing a maximum reaction rate () of 3.7 nM min mg and a Michaelis constant () of 430 μM for acetyltaurine . The hydrolysis of acetyltaurine produces taurine and acetate, which are involved in various metabolic processes.

Metabolic Regulation

Acetyltaurine levels are influenced by dietary intake and physical activity. Studies show that endurance exercise increases serum and urinary excretion of acetyltaurine, suggesting its role in energy metabolism . Furthermore, the administration of acetyltaurine has been linked to reduced food intake and body weight in diet-induced obese mice, indicating its potential as an anti-obesity agent .

Case Studies

- Ethanol Metabolism : Acetyltaurine has been identified as a novel metabolite produced in response to ethanol consumption. Research indicates that its levels significantly increase following ethanol exposure, correlating with changes in other metabolites such as acetyl-CoA .

- Obesity and Feeding Behavior : In studies involving PTER-deficient mice on high-fat diets, elevated levels of acetyltaurine were associated with improved glucose homeostasis and reduced adiposity. These findings suggest that acetyltaurine may play a role in regulating feeding behavior through central nervous system pathways .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of acetyltaurine:

- Hydrolysis Activity : High hydrolysis activity for acetyltaurine was observed in kidney and liver tissues, with implications for its metabolic regulation .

- Therapeutic Potential : The ability of acetyltaurine to influence energy balance positions it as a candidate for therapeutic interventions targeting obesity and metabolic disorders .

- Interaction with Brain Circuits : Acetyltaurine's effects on feeding regulation are mediated through interactions with brain circuits involved in appetite control, particularly involving receptors like GFRAL .

Data Summary

| Parameter | Value |

|---|---|

| 3.7 nM min mg | |

| 430 μM | |

| Increase in NAT post-exercise | Significant |

| Effects on body weight | Reduction observed |

Propiedades

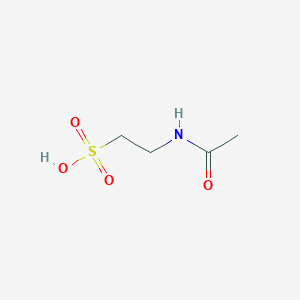

IUPAC Name |

2-acetamidoethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c1-4(6)5-2-3-10(7,8)9/h2-3H2,1H3,(H,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJAAWRLVGAKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172779 | |

| Record name | Acetyltaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19213-70-8 | |

| Record name | N-Acetyltaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19213-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyltaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019213708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyltaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLTAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL4H5MX8B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyltaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.